

Application Notes and Protocols for the Analytical Detection of Ipflufenoquin

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of the fungicide **Ipflufenoquin** in various environmental and agricultural matrices. The protocols are based on validated methods employing advanced analytical instrumentation.

Overview of Analytical Methods

The primary analytical technique for the determination of **Ipflufenoquin** residues is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This method offers high sensitivity and selectivity, which is crucial for detecting trace levels of the fungicide in complex samples.[1][2][3][4] Sample preparation is a critical step to ensure accurate and reproducible results, with the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method being widely adopted for its efficiency in extracting pesticides from various food and environmental matrices.[1][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analytical methods used for **Ipflufenoquin** detection in different matrices.

Table 1: Method Performance for **Ipflufenoquin** in Plant Matrices



Parameter	Value	Reference Method
Limit of Quantification (LOQ)	0.01 ppm	P 3996 G[1]
Limit of Detection (LOD)	Not Specified	P 3996 G[1]
Recovery	70-120%	GPL-MTH-104, GPL-MTH- 095[2]
Monitored Ion Transitions (m/z)	348 → 330 (Quantitation), 348 → 180 (Confirmation)	P 3996 G[1]

Table 2: Method Performance for Ipflufenoquin in Livestock Commodities

Parameter	Value	Reference Method
Limit of Quantification (LOQ)	0.01 ppm	NCAS 18-290[1]
Limit of Detection (LOD)	Not Specified	NCAS 18-290[1]
Recovery	70-120% (assumed based on general requirements)	NCAS 18-290[1]
Monitored Ion Transitions (m/z)	348 → 330 (Quantitation), 348 → 180 (Confirmation)	NCAS 18-290[1]

Table 3: Method Performance for Ipflufenoquin in Soil

Parameter	Value	Reference Method
Limit of Quantification (LOQ)	0.002 μg/g	GPL-MTH-099 Revision 1[7]
Limit of Detection (LOD)	0.0003 - 0.0005 μg/g	GPL-MTH-099 Revision 1[7]
Recovery	70-120%	GPL-MTH-099 Revision 1[7]
Monitored Ion Transitions (m/z)	348.0 → 330.0 (Quantitation), 348.0 → 180.0 (Confirmation)	GPL-MTH-099 Revision 1[7]

Table 4: Method Performance for Ipflufenoquin in Water



Parameter	Value	Reference Method
Limit of Quantification (LOQ)	0.05 μg/L	P 4906 G[8]
Limit of Detection (LOD)	Not Specified	P 4906 G[8]
Recovery	70-120%	P 4906 G[8]
Monitored Ion Transitions (m/z)	Not explicitly stated, but consistent with other methods	P 4906 G[8]

Experimental Protocols

Protocol 1: Analysis of Ipflufenoquin in Plant Matrices using QuEChERS and LC-MS/MS

This protocol is adapted from the widely used QuEChERS method for pesticide residue analysis in food products.[1][5][6]

3.1.1. Sample Preparation (QuEChERS)

- Homogenization: Weigh a representative 10-15 g portion of the homogenized sample into a 50 mL centrifuge tube.
- Hydration (for dry samples): For samples with low water content (<80%), add an appropriate amount of water to bring the total water volume to approximately 10 mL.[6]

Extraction:

- Add 10 mL of acetonitrile to the centrifuge tube.
- Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).
- Securely cap the tube and shake vigorously for 1 minute.
- Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:



- Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.
- Vortex the tube for 30 seconds.
- Final Centrifugation: Centrifuge the d-SPE tube at high speed for 2 minutes.
- Filtration and Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3.1.2. LC-MS/MS Analysis

- Instrument: HPLC system coupled to a triple quadrupole mass spectrometer.[2]
- Column: A C18 reversed-phase column is typically used (e.g., Phenomenex Kinetex 2.6-μm
 C18 100 Å, 3 mm x 100 mm).[7]
- Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acidifier like formic acid or acetic acid (e.g., 0.1%).[7][9]
- Flow Rate: Typically in the range of 0.3-0.5 mL/min.
- Injection Volume: 5-10 μL.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- MS/MS Detection: Multiple Reaction Monitoring (MRM) of the transitions specified in Table 1.

Protocol 2: Analysis of Ipflufenoquin in Soil using LC-MS/MS

This protocol is based on the validated method GPL-MTH-099 for the determination of **Ipflufenoquin** and its metabolites in soil.[7]

3.2.1. Sample Preparation

Extraction:



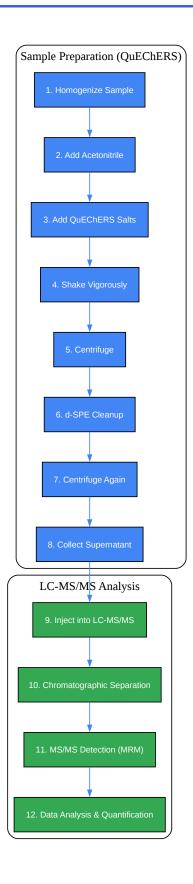
- Weigh 20 g of soil into a 250 mL HDPE bottle.
- Add 100 mL of an extraction solvent mixture of acetonitrile:water:acetic acid (80:20:5, v:v:v).[7]
- Shake the bottle for 30 minutes at approximately 200 rpm.[7]
- Centrifugation: Centrifuge the sample for 5 minutes at 3000 rpm.[7]
- Second Extraction: Decant the supernatant. Add 50 mL of the same extraction solvent to the soil pellet and repeat the shaking and centrifugation steps.[7]
- Dilution and Filtration: Combine the supernatants. Take a 5 mL aliquot and dilute it to 10 mL with an acetonitrile:water (50:50, v:v) solution. Filter the diluted extract through a 0.45-μm
 PTFE filter into an autosampler vial.[7]

3.2.2. LC-MS/MS Analysis

- Instrument: Sciex Triple Quad 6500+ mass spectrometer with a Shimadzu LC-20AD HPLC system or equivalent.[7]
- Column: Phenomenex Kinetex 2.6-μm C18 100 Å (3 mm x 100 mm) with a column temperature of 40°C.[7]
- Mobile Phase: Gradient elution with A) 0.1% acetic acid in acetonitrile and B) 0.1% acetic acid in water.
- Injection Volume: 10 μL.[7]
- Ionization Mode: ESI in positive polarity with a source temperature of 500°C.[7]
- MS/MS Detection: MRM of the transitions specified in Table 3.

Visualizations

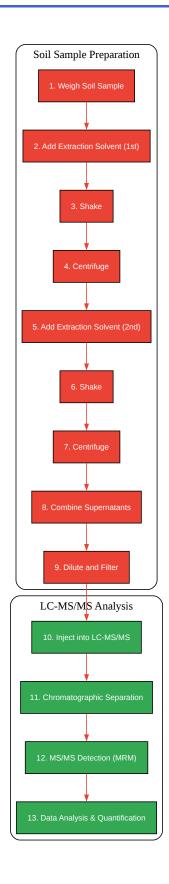




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Caption: Workflow for **Ipflufenoquin** analysis in plant matrices.





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Caption: Workflow for **Ipflufenoquin** analysis in soil samples.



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